molecular formula C24H19FN2O2S B11284537 1-Benzyl-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

1-Benzyl-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11284537
M. Wt: 418.5 g/mol
InChI Key: IXNIICQIVOEAIR-UHFFFAOYSA-N
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Description

1-Benzyl-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a spirocyclic indole-thiazolidine hybrid compound characterized by a benzyl group at the indole nitrogen and a 3-fluoro-4-methylphenyl substituent at the 3' position of the thiazolidine ring. Key characteristics include a molecular weight of ~418.49 g/mol, logP of 4.82 (indicating high lipophilicity), and a polar surface area of 31.04 Ų, suggesting moderate hydrogen-bonding capacity .

Properties

Molecular Formula

C24H19FN2O2S

Molecular Weight

418.5 g/mol

IUPAC Name

1'-benzyl-3-(3-fluoro-4-methylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C24H19FN2O2S/c1-16-11-12-18(13-20(16)25)27-22(28)15-30-24(27)19-9-5-6-10-21(19)26(23(24)29)14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3

InChI Key

IXNIICQIVOEAIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3’-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. One common approach is the Fischer indolisation followed by N-alkylation. This method is rapid, high-yielding, and operationally straightforward . The reaction conditions often involve the use of aryl hydrazines, ketones, and alkyl halides as starting materials, with microwave irradiation to accelerate the process.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques would be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3’-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

1-Benzyl-3’-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3’-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with molecular targets such as enzymes or receptors. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes critical data for 1-Benzyl-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
1-Benzyl-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione* C₂₄H₁₉FN₂O₂S 418.49 4.82 - - N/A (hypothetical; inferred from analogs)
3'-(4-Methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (CAS 59618-77-8) C₁₇H₁₄N₂O₃S 326.37 ~3.5† - - N/A (commercial product with methoxy group)
1-Benzyl-3'-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione C₂₄H₁₆F₃N₂O₂S 453.46 ~5.0‡ - - N/A (PubChem entry; trifluoromethyl enhances lipophilicity)
Ethyl (2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)acetate (Ic) C₁₅H₁₆N₂O₄S 320.36 ~2.8 131–133 68 IR: 1689 cm⁻¹ (C=O), 2924 cm⁻¹ (C-H aliphatic); ¹H NMR: δ 1.07 (CH₃), 3.96–3.99 (CH₂)
3’-(Ethane-1,2-diylbis(4,1-phenylene))bis(spiro[indoline-3,2’-thiazolidine]-2,4’-dione) (3e) C₃₄H₂₈N₄O₄S₂ 628.73 ~6.5 147–149 65 IR: 1689 cm⁻¹ (C=O), 3062 cm⁻¹ (Ar-H), 756 cm⁻¹ (C-S)

*Inferred from E897-0166 ; †Estimated based on methoxy group’s polarity; ‡Trifluoromethyl increases logP.

Substituent Effects on Physicochemical Properties

  • Fluorine and Methyl Groups : The 3-fluoro-4-methylphenyl substituent in the target compound combines electron-withdrawing (fluoro) and electron-donating (methyl) effects. This contrasts with 3'-(4-methoxyphenyl) analogs (e.g., CAS 59618-77-8), where the methoxy group enhances polarity (lower logP ~3.5 vs. 4.82 in the target) .
  • Trifluoromethyl Analogs: Compounds like 1-Benzyl-3'-[3-(trifluoromethyl)phenyl]-...

Spectral and Functional Group Analysis

  • IR Spectroscopy : All compounds exhibit strong C=O stretches (~1689 cm⁻¹) and C-S bonds (~756 cm⁻¹), confirming thiazolidine-dione core integrity .
  • ¹H NMR: Ethyl esters (Ic) show distinct aliphatic CH₃ (δ 1.07) and CH₂ (δ 3.96–3.99) signals, absent in non-esterified spiro compounds .

Biological Activity

The compound 1-Benzyl-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule characterized by its unique spiro structure that combines indole and thiazolidine moieties. This structural complexity suggests a range of potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Structural Characteristics

The compound features several notable structural elements:

  • Indole Ring : Known for its diverse biological activities, including antidepressant and anticancer effects.
  • Thiazolidine Moiety : Often associated with antidiabetic properties.
  • Fluorinated Aromatic Ring : May enhance lipophilicity and biological interactions.

These components collectively contribute to the compound's potential efficacy in various therapeutic areas.

Antimicrobial Properties

Research indicates that compounds similar to 1-benzyl-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione exhibit significant antimicrobial activity. For instance:

  • Mechanism of Action : The presence of the thiazolidine ring may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Efficacy Against Pathogens : Preliminary studies suggest effectiveness against a variety of bacterial strains and fungi, indicating broad-spectrum antimicrobial potential.

Anticancer Activity

The structural features of this compound also suggest possible anticancer activity:

  • Indole Derivatives : Many indole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis.
  • Thiazolidine Influence : The thiazolidine component may enhance the compound's interaction with cancer cell receptors or pathways involved in tumor growth.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-benzyl-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione, a comparison with structurally similar compounds is informative:

Compound NameStructure FeaturesBiological Activity
5-FluoroindoleFluorinated indoleAntimicrobial
ThiazolidinedioneThiazolidine ringAntidiabetic
BenzothiazolesBenzothiazole coreAnticancer

This table highlights how variations in structure can influence biological activity.

Study 1: Antimicrobial Efficacy

A study conducted on compounds related to 1-benzyl-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could serve as effective alternatives to traditional antibiotics.

Study 2: Anticancer Potential

In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways. Further research is necessary to elucidate the specific pathways involved and to assess the in vivo efficacy.

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